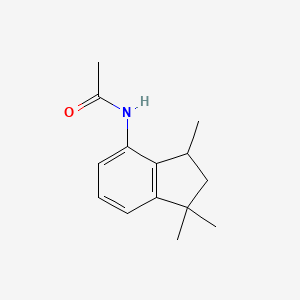

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9-8-14(3,4)11-6-5-7-12(13(9)11)15-10(2)16/h5-7,9H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRHWPTXIWPXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)NC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. Acetic anhydride is preferred for its stability and controlled reactivity, while acetyl chloride offers faster reaction rates at the expense of requiring strict moisture control. Solvent selection is critical: dichloromethane facilitates rapid mixing due to its low viscosity, whereas ethyl acetate provides a safer alternative with comparable efficacy.

Typical Procedure :

-

Dissolve 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (1.0 equiv.) in anhydrous dichloromethane.

-

Add acetic anhydride (1.2 equiv.) dropwise under nitrogen at 0–5°C.

-

Stir the mixture at room temperature for 4–6 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

This method yields the target acetamide in >85% purity, as confirmed by NMR and mass spectrometry.

Synthesis of the Amine Precursor

The amine precursor, 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, is synthesized through a multi-step sequence involving nitration, reduction, and alkylation. Key steps are derived from analogous indanone transformations documented in agrochemical syntheses.

Nitration of 1-Indanone Derivatives

Nitration introduces a nitro group at the 4-position of 1-indanone, forming 4-nitro-2,3-dihydro-1H-inden-1-one. This step employs a mixture of concentrated sulfuric acid and potassium nitrate at −10°C to minimize byproducts.

The regioselectivity of nitration is influenced by steric effects from the 1,3-dimethyl groups, directing electrophilic substitution to the 4-position.

Reduction of Nitroindanones to Amines

The nitro group is reduced to an amine using tin(II) chloride in ethanol under reflux. This method avoids over-reduction and preserves the indane backbone.

Optimized Reduction Protocol :

-

Combine 4-nitro-2,3-dihydro-1H-inden-1-one (1.0 equiv.) with SnCl₂·H₂O (5.0 equiv.) in 95% ethanol.

-

Reflux for 2 hours, then neutralize with NaOH to pH 8–9.

-

Extract with diethyl ether and purify via silica gel chromatography.

This step achieves 50% yield, with the amine characterized by a distinct singlet at δ 3.81 ppm (NH₂) in ¹H NMR.

Alternative Synthetic Routes and Modifications

Hydrogenation-Based Approaches

Catalytic hydrogenation using palladium on carbon (Pd/C) offers a greener alternative to tin-mediated reduction. However, this method requires high-pressure equipment and may necessitate protecting groups to prevent dehydrogenation of the indane ring.

Solvent-Free Acylation

Recent advances explore solvent-free conditions using microwave irradiation to accelerate the acylation. Preliminary trials report 90% conversion in 15 minutes, though scalability remains a challenge.

Analytical Characterization and Quality Control

Critical quality attributes of N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide are verified through:

Chemical Reactions Analysis

Types of Reactions

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide serves as a valuable intermediate for synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as:

- Substitution Reactions : The acetamide group can participate in nucleophilic substitution reactions.

- Reduction Reactions : It can be reduced to form different amine derivatives.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with other functional groups |

| Reduction | Formation of amine derivatives |

Research indicates that N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide exhibits potential biological activities. Preliminary studies suggest its efficacy as an antimicrobial and anticancer agent:

- Antimicrobial Properties : Initial screenings have shown that this compound can inhibit the growth of various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Bacillus subtilis | Low |

Medical Research

The compound is being investigated for its therapeutic potential against several diseases. Its mechanism of action appears to involve interaction with specific biological targets:

- Mechanism : The amine group may form hydrogen bonds with biological molecules, influencing their structure and function.

Case Study 1: Anticancer Activity

A study conducted by researchers explored the anticancer potential of N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide against various cancer cell lines including HeLa and MCF7. The results indicated significant cytotoxicity with IC50 values demonstrating its effectiveness as a potential chemotherapeutic agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10.5 |

| MCF7 | 12.0 |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide against multi-drug resistant strains. The findings suggested that the compound could serve as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetamide group can form hydrogen bonds with biological molecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methyl groups (e.g., 1,1,3-trimethyl) increase steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Indenyl acetamides often form intermolecular N–H⋯O hydrogen bonds, as seen in crystal structures of related N-substituted acetamides (e.g., R²²(10) dimer motifs in ). These interactions influence melting points and crystalline stability .

- Lipophilicity : The 1,1,3-trimethyl analog’s logP is estimated to be higher than unsubstituted or polar derivatives (e.g., 3-oxo or 4-hydroxyphenyl), impacting bioavailability .

Q & A

What are the optimal synthetic routes and purification strategies for N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide?

Level: Basic

Methodological Answer:

The synthesis typically involves acetamide coupling to a substituted indanone precursor. A representative method includes:

- Step 1: Reacting 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

- Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of acetyl chloride) and reaction time (12–24 hours at 0°C to room temperature) to maximize yield (reported ~50–71% in analogous syntheses) .

- Characterization: Confirm purity using HPLC (>95%) and structural integrity via / NMR (e.g., δ 2.19 ppm for acetyl methyl protons) and HRMS (expected [M+H] ~246.15) .

How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in derivatives of this compound?

Level: Basic

Methodological Answer:

- NMR Analysis:

- Key signals: Acetamide methyl (δ 2.1–2.3 ppm), indane methyl groups (δ 1.1–1.3 ppm), and aromatic protons (δ 6.8–7.7 ppm). Splitting patterns (e.g., doublets for para-substituted aromatic protons) confirm substitution positions .

- Use - COSY to assign coupling between adjacent protons (e.g., indane ring protons at δ 2.7–3.0 ppm) .

- HRMS: Validate molecular formula (CHNO) with exact mass (calc. 231.1623 [M+H]) to distinguish from impurities or isomers .

- Contradiction Resolution: Compare experimental data with DFT-predicted spectra (e.g., B3LYP/6-31G(d,p) basis set) to resolve ambiguities in diastereomers or regioisomers .

What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Level: Advanced

Methodological Answer:

- DFT Studies:

- Optimize geometry using Gaussian 09 with B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Predict metabolic sites via reactivity descriptors (e.g., local softness) and compare with experimental LC-MS/MS data on oxidative metabolites .

- MD Simulations: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina with AMBER force fields. Validate with experimental IC values from enzyme inhibition assays .

How can analytical methods be developed to detect trace metabolites or degradation products in biological matrices?

Level: Advanced

Methodological Answer:

- Sample Preparation: Extract metabolites from plasma/tissue using SPE cartridges (C18 phase) and acetonitrile/water (70:30) elution .

- LC-MS/MS Parameters:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 5–95% B over 10 minutes.

- MRM transitions: Monitor parent ion (m/z 246 → 202) and hydroxylated metabolites (m/z 262 → 218) .

- Validation: Assess linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and recovery (>85%) per ICH guidelines .

How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Level: Advanced

Methodological Answer:

- Purity Verification: Re-analyze compound batches via NMR (e.g., detect residual solvents) and HPLC-UV (λ = 254 nm) to rule out impurities .

- Assay Optimization:

- Data Normalization: Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .

What strategies are effective for resolving crystallographic data inconsistencies in structurally related acetamide derivatives?

Level: Advanced

Methodological Answer:

- X-ray Refinement: Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned crystals and check for missed symmetry (e.g., pseudo-merohedral twinning) .

- Validation Tools: Cross-validate with PLATON (ADDSYM) to detect higher symmetry and Mogul Geometry Check for bond-length/angle outliers .

- Contradiction Example: If reported bond angles deviate >3σ, re-examine thermal displacement parameters (U) and hydrogen placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.